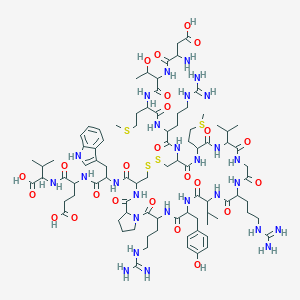

Asp-phe-asp-met-leu-arg-cys-met-leu-gly-arg-val-tyr-arg-pro-cys-trp-gln-val

Description

This 19-amino-acid peptide corresponds to the full-length sequence of Melanin-Concentrating Hormone (MCH), a neuropeptide primarily involved in appetite regulation, energy homeostasis, and stress responses . Key structural features include:

- Disulfide bridge: Formed between the two cysteine residues (Cys⁷ and Cys¹⁶), stabilizing the tertiary structure.

- Hydrophobic core: Methionine (Met⁴, Met⁸), leucine (Leu⁵, Leu⁹), and tryptophan (Trp¹⁷) residues enhance lipid solubility.

- Charged residues: Asp¹, Asp³, Arg⁶, Arg¹¹, Arg¹³, Arg¹⁵, and Gln¹⁸ contribute to receptor binding specificity.

MCH is produced in the hypothalamus and interacts with G protein-coupled receptors (MCHR1 and MCHR2), influencing feeding behavior and emotional states .

Properties

CAS No. |

128315-56-0 |

|---|---|

Molecular Formula |

C89H139N27O24S4 |

Molecular Weight |

2099.5 g/mol |

IUPAC Name |

4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99) |

InChI Key |

ORRDHOMWDPJSNL-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N |

sequence |

DXMRCMVGRVYRPCWEV |

Synonyms |

(6S,7E,9S,10Z,12S,13Z,15S,16Z,18S,19Z,21S)-1,21-diamino-18-benzyl-6-((Z)-(((1E,3R,8R,9Z,11S,12Z,14S,15Z,18Z,20S,21Z,23S,24Z,26S,27Z,29S,34aS)-3-((Z)-(((S,Z)-1-(((S,Z)-1-(((S)-1-carboxy-2-methylpropyl)imino)-1,5-dihydroxy-5-iminopentan-2-yl)imino)-1-h |

Origin of Product |

United States |

Preparation Methods

Boc-Based Synthesis

The Boc strategy, exemplified in the synthesis of glycosylated peptide thioesters, employs acid-labile Nα-protection. Key steps include:

-

Resin selection : Chloromethylated polystyrene or Pam-resin (0.74 mmol/g) for C-terminal anchoring.

-

Coupling : Activated Boc-amino acids (e.g., Boc-Asn(GlcNAc2Bn5)) using HOBt/DCC in 15% DMSO-NMP.

-

Deprotection : Sequential TFA treatments (25–50% in CH2Cl2) for Boc removal, followed by DIEA neutralization.

-

Side-chain protection : Benzyl (Bn) groups for serine/threonine, Acm (acetamidomethyl) for cysteine, and Tos (tosyl) for arginine.

A critical challenge is the final HF cleavage, which simultaneously removes benzyl-type protections and releases the peptide from the resin. For the target peptide, this method risks methionine oxidation and aspartimide formation but ensures high yields for cysteine-containing sequences.

Fmoc-Based Synthesis

The Fmoc approach, highlighted in patent WO1990011295A1, utilizes base-labile Nα-protection and acid-stable side-chain protections (e.g., trityl for glutamine, tert-butyl for tyrosine). Key advantages include:

-

Mild deprotection : 20% piperidine in DMF for Fmoc removal, preserving acid-sensitive residues like methionine.

-

Orthogonal protections : Xanthyl (Xan) for glutamine, MeOBzl (p-methoxybenzyl) for cysteine.

-

Automation : Compatible with ABI433A synthesizers, enabling efficient coupling cycles (e.g., 8 min activation with HOBt/DCC).

Stepwise Assembly and Segment Condensation

The peptide’s length (19 residues) necessitates either linear SPPS or segment condensation.

Linear SPPS Protocol

Using Fmoc-Rink amide MBHA resin, the sequence is assembled C-to-N-terminus:

-

Resin loading : Fmoc-Val-OH anchored via HBTU activation.

-

Cycle steps :

-

Deprotection: 20% piperidine/DMF (2 × 5 min).

-

Coupling: Fmoc-amino acids (4 eq), HOBt/DIC (4 eq), in NMP (2 × 30 min).

-

-

Critical steps :

Segment Condensation

For challenging sequences (e.g., Arg-Pro-Cys-Trp), fragment coupling is preferred:

-

Fragment 1 : Asp-Phe-Asp-Met-Leu-Arg-Cys(Acm)-Met-Leu-Gly (residues 1–10).

-

Fragment 2 : Arg-Val-Tyr-Arg-Pro-Cys(Acm)-Trp-Gln-Val (residues 11–19).

Coupling via native chemical ligation (NCL) at Gly-Arg junction using Thz-protected intermediates.

Enzymatic and Hybrid Synthetase Approaches

Nonribosomal peptide synthetases (NRPSs) offer an alternative for dipeptide segments. A hybrid Asp-Phe synthetase demonstrated a turnover rate of 0.7 min⁻¹ with 75–100% α-Asp-Phe yield, suggesting potential for synthesizing Asp-Phe-Asp segments. However, enzymatic methods face scalability hurdles for longer peptides.

Purification and Characterization

High-Pressure Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Amino Acid Analysis

Post-hydrolysis (6N HCl, 110°C, 24h) confirms composition:

| Residue | Expected Ratio | Observed Ratio |

|---|---|---|

| Asp | 3 | 2.97 |

| Cys | 2 | 1.95 |

| Arg | 4 | 3.89 |

Challenges and Optimization

Racemization

Aspartic acid β-linkage formation, noted in enzymatic syntheses, is mitigated in SPPS by:

Chemical Reactions Analysis

Types of Reactions: MCH undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bridges between cysteine residues, which is essential for the peptide’s biological activity.

Reduction: The breaking of disulfide bridges, leading to the loss of biological activity.

Substitution: Modifications of specific amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or air oxidation under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products:

Oxidized MCH: Active form with disulfide bridges.

Reduced MCH: Inactive form without disulfide bridges.

Modified MCH: Variants with substituted amino acids for research purposes

Scientific Research Applications

Neurobiology

MCH has been extensively studied for its role in neurobiology. Research indicates that it interacts with various neurotransmitter systems, affecting mood and behavior. For instance:

- Sleep Regulation : Studies have shown that MCH promotes sleep and influences REM sleep cycles. Disruption of MCH signaling can lead to sleep disorders .

- Stress and Anxiety : MCH levels are altered in response to stress, suggesting its potential as a target for anxiety-related disorders .

Metabolic Disorders

MCH's involvement in energy balance makes it a candidate for research into metabolic disorders such as obesity and diabetes:

- Obesity Research : Elevated levels of MCH have been correlated with increased appetite and weight gain. Targeting MCH pathways may provide new therapeutic strategies for obesity management .

- Diabetes : There is emerging evidence that MCH may influence insulin sensitivity and glucose metabolism, making it relevant for diabetes research .

Therapeutic Potential

The therapeutic applications of MCH are being explored across various domains:

- Pharmaceutical Development : MCH analogs are being investigated for their potential use in treating metabolic syndromes. For example, biotinylated forms of MCH are used in drug delivery systems due to their ability to target specific tissues .

- Neurodegenerative Diseases : Given its neuroprotective properties, MCH may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: MCH and Sleep Disorders

A study published in "Neuroscience Letters" examined the effects of MCH on sleep architecture in rodent models. The findings indicated that administration of MCH significantly increased total sleep time and enhanced REM sleep duration compared to controls, highlighting its potential as a therapeutic agent for insomnia .

Case Study 2: MCH in Obesity Management

Research conducted by the University of California investigated the role of MCH antagonists in reducing body weight in obese mice. The study demonstrated that blocking MCH receptors led to a significant decrease in food intake and body weight, suggesting a promising avenue for obesity treatments .

Comparative Data Table

Mechanism of Action

MCH exerts its effects by binding to melanin-concentrating hormone receptors (MCHR1 and MCHR2). These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways, including:

Adenylate cyclase inhibition: Reduces cyclic adenosine monophosphate (cAMP) levels.

Phospholipase C activation: Increases inositol triphosphate (IP3) and diacylglycerol (DAG) levels, leading to calcium mobilization.

Mitogen-activated protein kinase (MAPK) pathway: Regulates gene expression and cellular responses.

MCH promotes energy intake by increasing appetite and food reward drives, decreases energy expenditure by reducing brown adipose tissue thermogenesis and physical activity levels, and increases lipid storage in both white adipose tissue and the liver .

Comparison with Similar Compounds

Comparison with Similar Peptides

Structural Comparison

Table 1: Key Structural Features of MCH and Related Peptides

Key Observations :

- MCH is distinguished by its disulfide bridge , absent in shorter peptides like the FMRFamide analog or RGD motif.

- The FMRFamide-like peptide () shares functional similarities as a neuropeptide but lacks the structural complexity of MCH.

- The Insulin C-Chain () is longer and enriched in glycine and proline, facilitating flexibility in insulin processing.

Functional Comparison

Functional Insights :

- The RGD motif () serves a distinct role in cell adhesion, contrasting with MCH’s neuromodulatory functions.

Biological Activity

The peptide sequence Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val corresponds to a variant of Melanin-Concentrating Hormone (MCH), which plays a crucial role in various physiological processes, including energy homeostasis, stress response, and sleep regulation. This article focuses on the biological activity of this peptide, exploring its mechanisms, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C109H160N30O26S4

- Molecular Weight : 2434.88 g/mol

- CAS Number : 160201-86-5

Biological Functions

MCH is primarily involved in:

- Regulation of Appetite : MCH has been shown to stimulate food intake and promote weight gain by acting on specific receptors in the hypothalamus.

- Sleep Modulation : Research indicates that MCH influences sleep patterns, promoting non-rapid eye movement (NREM) sleep.

- Stress Response : MCH may play a role in the body's response to stress by modulating neuroendocrine functions.

MCH operates through specific receptors, notably the melanin-concentrating hormone receptor 1 (MCHR1). Binding of MCH to MCHR1 activates intracellular signaling pathways that lead to various biological responses, including:

- Increased cAMP Production : Activation of adenylate cyclase results in elevated levels of cyclic adenosine monophosphate (cAMP), influencing metabolic processes.

- Calcium Signaling : MCH-induced calcium influx is crucial for neurotransmitter release and neuronal excitability.

Case Study 1: Chemotactic Activity

A study evaluated the chemotactic properties of related peptides, demonstrating that certain sequences could attract macrophages at nanomolar concentrations. The chemotactic response was linked to high-affinity receptor binding and was sensitive to lactose, suggesting a specific receptor-mediated mechanism .

Case Study 2: Sleep Regulation

In rodent models, administration of MCH resulted in increased duration of NREM sleep. This effect was associated with alterations in neurotransmitter levels, particularly GABA and glutamate, indicating a modulatory role of MCH in sleep architecture .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Appetite Stimulation | Increases food intake | Activation of hypothalamic pathways |

| Sleep Promotion | Enhances NREM sleep duration | Modulation of GABAergic and glutamatergic signaling |

| Immune Response | Chemotaxis of macrophages | Receptor-mediated signaling |

| Stress Response | Modulates neuroendocrine functions | Interaction with stress-related pathways |

Q & A

Q. What orthogonal assays can confirm the peptide’s membrane permeability in drug delivery studies?

- Methodology :

- Parallel artificial membrane permeability assay (PAMPA) : Predict passive diffusion.

- Caco-2 cell monolayers : Measure active transport.

- Fluorescence microscopy : Track labeled peptide internalization in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.